BENGHE Validation & Comparative

Check Availability & Pricing

Spectroscopic Confirmation of 2-(2-Ethoxy-2-
oxoethyl)nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-(2-Ethoxy-2-oxoethyl)nicotinic
Compound Name: d
aci

cat. No.: B1586375

In the landscape of pharmaceutical research and drug development, the unambiguous
structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide
provides an in-depth technical comparison of standard spectroscopic methodologies for the
structural elucidation of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid. Designed for researchers,
scientists, and drug development professionals, this document moves beyond a simple
recitation of methods to explain the causality behind experimental choices and to establish a
self-validating system of analysis.

Introduction

2-(2-Ethoxy-2-oxoethyl)nicotinic acid, with the chemical formula C10H11NO4 and a molecular
weight of 209.20 g/mol , is a nicotinic acid derivative. Its structure incorporates both a
carboxylic acid and an ester functional group, presenting a unique spectroscopic fingerprint.
This guide will detail the expected outcomes from *H Nuclear Magnetic Resonance (NMR), 13C
NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. For
comparative purposes, we will reference the well-characterized spectroscopic data of its parent
compound, nicotinic acid, and a closely related analog, ethyl nicotinate.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is paramount for interpreting
spectroscopic data.
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Caption: Chemical structure of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid.
The key structural features to be confirmed are:

e The pyridine ring with its substitution pattern.

e The carboxylic acid group at position 3.

» The ethoxy-2-oxoethyl side chain at position 2, which includes a methylene group and an
ethyl ester.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

Experimental Protocol: *H and **C NMR

A standardized protocol ensures reproducibility and accuracy.

Click to download full resolution via product page

Caption: Standard workflow for NMR data acquisition and processing.

A. *H NMR Spectroscopy: Proton Environment Analysis

The *H NMR spectrum provides information on the number of different types of protons, their
chemical environment, and their connectivity through spin-spin coupling.

Predicted *H NMR Data for 2-(2-Ethoxy-2-oxoethyl)nicotinic acid:
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Chemical Shift
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~1.25

Triplet

3H

-O-CH2-CHs

Ethyl group
protons coupled
to the adjacent

methylene group.

~3.70

Singlet

2H

-CH2-COOEt

Methylene
protons adjacent
to the pyridine
ring and the
ester carbonyl.
No adjacent
protons to couple
with.

~4.20

Quartet

2H

-O-CH2-CHs

Methylene
protons of the
ethyl group
coupled to the

methyl protons.

~7.50

Doublet of

doublets

1H

Pyridine ring
proton coupled to
H-4 and H-6.
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Doublet of
triplets

1H

H-4
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to H-6.

~8.80

Doublet of
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H-5 and H-4.
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exchange with
trace water in the

solvent.

Comparative Analysis:

 Nicotinic Acid: The *H NMR spectrum of nicotinic acid shows signals for the three aromatic
protons, typically in the range of 7.5 to 9.0 ppm, and a broad signal for the carboxylic acid
proton. The absence of the ethyl ester and methylene signals in nicotinic acid provides a
clear point of differentiation.

» Ethyl Nicotinate: The spectrum of ethyl nicotinate would show the characteristic triplet and
quartet for the ethyl group and the aromatic signals.[1][2] The key difference from the target
molecule would be the absence of the singlet for the methylene group at ~3.70 ppm and the
broad signal for the carboxylic acid proton.

B. *C NMR Spectroscopy: Carbon Skeleton
Confirmation

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted 3C NMR Data for 2-(2-Ethoxy-2-oxoethyl)nicotinic acid:
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Chemical Shift (6, ppm) Assignment Rationale
Methyl carbon of the ethyl
~14 -O-CHz2-CHs
ester.
Methylene carbon adjacent to
~40 -CH2-COOEt the pyridine ring and the ester
carbonyl.
Methylene carbon of the ethyl
~62 -O-CH2-CHs
ester.
~124 C-5 Aromatic CH carbon.
Aromatic quaternary carbon
~128 C-3 _ _
attached to the carboxylic acid.
~138 C-4 Aromatic CH carbon.
Aromatic CH carbon,
~150 C-6 deshielded by the adjacent
nitrogen.
Aromatic quaternary carbon
~153 C-2 . :
attached to the side chain.
Carbonyl carbon of the
~168 -COOH _ _
carboxylic acid.
~171 -CH2-COOEt Carbonyl carbon of the ester.

Comparative Analysis:

¢ Nicotinic Acid: The 13C NMR spectrum of nicotinic acid would display signals for the five
pyridine ring carbons and the carboxylic acid carbonyl carbon.[3] The signals for the ethyl
group and the methylene carbon would be absent.

» Ethyl Nicotinate: The spectrum of ethyl nicotinate would show the pyridine ring carbons, the
ester carbonyl, and the two carbons of the ethyl group.[1] The absence of the methylene
carbon at ~40 ppm and the carboxylic acid carbonyl at ~168 ppm would be the distinguishing
features.
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Il. Mass Spectrometry (MS): Molecular Weight and
Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural
information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

O ot (O = I~ )

Click to download full resolution via product page
Caption: General workflow for mass spectrometry analysis.
Expected Mass Spectrum of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid:

e Molecular lon (M*) or Protonated Molecule ([M+H]*): The molecular weight of the compound
is 209.20. In positive ion mode ESI-MS, a prominent peak at m/z 210.07 ([C10H11NOa + H]*)
is expected.

o Key Fragmentation Pathways:

o Loss of the ethoxy group (-OCH2CHs): A fragment ion at m/z 164, corresponding to the
loss of 45 Da.

o Loss of ethanol (-CH3CH20H): A fragment ion at m/z 163, corresponding to the loss of 46
Da.

o Loss of the carboxylic acid group (-COOH): A fragment ion at m/z 164, corresponding to
the loss of 45 Da.

o Decarboxylation (-COz2): A fragment ion at m/z 165, corresponding to the loss of 44 Da
from the molecular ion.

Comparative Analysis:
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« Nicotinic Acid: The mass spectrum of nicotinic acid would show a molecular ion peak at m/z
123.[4] Key fragments would include the loss of the carboxylic acid group (m/z 78).

o Ethyl Nicotinate: The mass spectrum would display a molecular ion at m/z 151.[5] Common
fragments would involve the loss of the ethoxy group (m/z 106).

lll. Fourier-Transform Infrared (FTIR) Spectroscopy:
Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional
groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy
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Caption: Simplified workflow for FTIR spectroscopic analysis.

Expected FTIR Data for 2-(2-Ethoxy-2-oxoethyl)nicotinic acid:

Wavenumber (cm~?) Vibration Type Functional Group
2500-3300 (broad) O-H stretch Carboxylic acid
2850-3000 C-H stretch Aliphatic (CHz2, CHs)
~1735 C=0 stretch Ester

~1700 C=0 stretch Carboxylic acid

~1600, ~1470 C=C and C=N stretch Aromatic (pyridine) ring
1000-1300 C-O stretch Ester and Carboxylic acid

Comparative Analysis:
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 Nicotinic Acid: The FTIR spectrum of nicotinic acid is characterized by a very broad O-H
stretch from the carboxylic acid, a C=0 stretch around 1700 cm~1, and the aromatic ring
vibrations.[6] The characteristic C=0 stretch of the ester and the aliphatic C-H and C-O
stretches would be absent.

o Ethyl Nicotinate: The spectrum of ethyl nicotinate would show a strong ester C=0 stretch
around 1730 cm™1, aliphatic C-H stretches, a C-O stretch, and the aromatic ring vibrations.[7]
The broad O-H stretch of the carboxylic acid would be absent, which is a key distinguishing
feature.

Summary of Spectroscopic Evidence

The following table summarizes the key spectroscopic features that collectively confirm the
structure of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid and differentiate it from its close relatives.

Key Feature for 2-

(2-Eth > Differentiating
- oxy- -

. Differentiating
Spectroscopic
Feature from Feature from Ethyl

Technique oxoethyl)nicotinic

. Nicotinic Acid Nicotinate
acid
) Presence of ethyl Presence of
Singlet at ~3.70 ppm ] ]
1H NMR ester and methylene carboxylic acid proton
(methylene protons) ] i
signals and methylene singlet
Presence of
) Presence of ethyl carboxylic acid
Signal at ~40 ppm
13C NMR ester and methylene carbonyl and

(methylene carbon)

carbon signals

methylene carbon

signals

Mass Spectrometry

Molecular ion at m/z
209 (or 210 for
[M+H]")

Different molecular
weight (123) and

fragmentation

Different molecular
weight (151) and

fragmentation

FTIR Spectroscopy

Two distinct C=0
stretches (~1735 and
~1700 cm~t) and a
broad O-H stretch

Presence of ester
C=0 stretch and
aliphatic C-H

stretches

Presence of broad
carboxylic acid O-H

stretch
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Conclusion

The structural confirmation of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid is robustly achieved
through the synergistic application of NMR, Mass Spectrometry, and FTIR spectroscopy. Each
technique provides a unique and complementary piece of the structural puzzle. By comparing
the obtained spectra with the well-established data of nicotinic acid and ethyl nicotinate, a high
degree of confidence in the assigned structure can be attained. This guide underscores the
importance of a multi-faceted analytical approach, grounded in a solid understanding of
spectroscopic principles, for the unambiguous characterization of chemical entities in a
research and development setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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